1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers . The compound is also involved in the synthesis of a variety of biologically active molecules .
Physical And Chemical Properties Analysis
The compound has a linear formula of C30H34FN5O and a molecular weight of 499.637 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .Scientific Research Applications
Antifungal Activity
A study conducted by Jin et al. (2015) explored the synthesis of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles, which are structurally related to the compound . These compounds, synthesized from a multi-step reaction involving o-phenylenediamine, ethyl cyanoacetate, chloroacetyl piperazine, and haloalkane/benzyl chloride, exhibited significant in vitro antifungal activities against Sclerotinia sclerotiorum and Botrytis cinerea, demonstrating the potential of similar compounds in antifungal applications (Qing Jin, Fubo Li, Ying Li, Fei Jin, Lin Jiang, 2015).
Crystal Structure Analysis
A study by Faizi et al. (2016) focused on a compound with a similar piperazine structure, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA). This research detailed the conformation of the molecules in the structure, with the piperazine ring adopting a chair conformation. Such studies are crucial in understanding the crystallographic properties of related compounds, which can influence their biological activity and potential applications (Md. Serajul Haque Faizi, Musheer Ahmad, Irina A. Golenya, 2016).
Synthesis of Difluoromethylated Derivatives
Thomoson et al. (2014) investigated the use of fluoroform as a source of difluorocarbene for converting various nucleophiles into their difluoromethylated derivatives. This process, which involves reactions with imidazole, benzimidazole, benztriazole, hydroxypyridines, and their derivatives, is significant for developing new chemical entities with potential pharmacological applications (Charles S. Thomoson, Linhua Wang, W. R. Dolbier, 2014).
Antimycobacterial Activity
Research by Yoon et al. (2013) on novel benzimidazole derivatives, including a compound structurally akin to the one , demonstrated good antimycobacterial activity. These compounds were synthesized via a 4-step reaction and tested against M. tuberculosis strains, revealing their potential in treating tuberculosis (Yeong Keng Yoon, M. Ashraf Ali, T. S. Choon, R. Ismail, Ang Chee Wei, R. Suresh Kumar, H. Osman, Farzana Beevi, 2013).
Safety and Hazards
properties
IUPAC Name |
1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O/c1-17-13-24(31-22-6-4-3-5-21(22)28-25(31)19(17)15-27)30-11-9-29(10-12-30)16-18-7-8-23(32-2)20(26)14-18/h3-8,13-14H,9-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYZPGBNTXFNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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